molecular formula C9H9NO B1258221 2,3-Epoxy-3-methylindoline

2,3-Epoxy-3-methylindoline

Cat. No.: B1258221
M. Wt: 147.17 g/mol
InChI Key: WHTZCVZCHNDLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Epoxy-3-methylindoline is an organic heterocyclic compound with the molecular formula C9H9NO . It is identified as a reactive intermediate in the metabolic pathway of the pneumotoxin 3-methylindole (3MI) . Its formation occurs via cytochrome P450-mediated epoxidation of 3MI, a process studied in models of respiratory tract toxicity . Research indicates that this epoxide is a precursor to other metabolites, such as 3-methyloxindole and 3-hydroxy-3-methyloxindole, with studies using stable isotope techniques and oxygen incorporation to confirm its role . The investigation of this epoxide is crucial for understanding the mechanisms of 3MI bioactivation, which can lead to tissue-specific toxicity and mechanism-based inactivation of certain P450 enzymes, including CYP2A13 . This compound is presented for chemical and toxicological research applications. It is intended for use in a controlled laboratory setting by qualified personnel only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

6b-methyl-1a,2-dihydrooxireno[2,3-b]indole

InChI

InChI=1S/C9H9NO/c1-9-6-4-2-3-5-7(6)10-8(9)11-9/h2-5,8,10H,1H3

InChI Key

WHTZCVZCHNDLHB-UHFFFAOYSA-N

Canonical SMILES

CC12C(O1)NC3=CC=CC=C23

Synonyms

2,3-epoxy-3-methylindoline

Origin of Product

United States

Preparation Methods

Biological Preparation via Cytochrome P450-Mediated Epoxidation

The enzymatic epoxidation of 3-methylindole (3MI) represents a primary biological route to 2,3-epoxy-3-methylindoline. This process is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13 in humans, which mediates the oxidation of 3MI’s pyrrole moiety.

Enzymatic Mechanism and Metabolic Pathways

CYP2A13 facilitates the insertion of an oxygen atom into the 2,3-double bond of 3MI, forming the epoxide intermediate. The reaction requires NADPH as a cofactor, which donates electrons to the CYP450 system, enabling oxygen activation. Studies using human liver microsomes have confirmed the NADPH-dependent production of this compound, alongside other metabolites such as 3-methyleneindolenine (MEI) and 3-hydroxy-3-methylindolenine (HMI). The epoxidation pathway competes with dehydrogenation, which generates MEI, but under optimized conditions, epoxide formation dominates.

Experimental Conditions and Yield Optimization

Reaction mixtures typically contain 50–100 mM potassium phosphate buffer (pH 7.4), 1–3 mM NADPH, and 10–30 pmol of purified CYP2A13. Incubations are conducted at 37°C for 5–20 minutes, with substrate concentrations ranging from 50–200 μM 3MI. Liquid chromatography-mass spectrometry (LC/MS) analyses reveal that epoxide yields depend on enzyme concentration and substrate availability, with reported conversions of 15–30% under physiological conditions. The inclusion of glutathione (GSH) mitigates secondary reactions, such as adduct formation, by trapping reactive intermediates.

Chemical Synthesis via Peracid-Mediated Epoxidation

Chemical methods for synthesizing this compound predominantly employ peracids as oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is widely utilized due to its efficacy in epoxidizing electron-rich alkenes.

Reaction Mechanism and Stereochemical Outcomes

The epoxidation proceeds via a concerted electrophilic addition mechanism, where the peracid’s electrophilic oxygen attacks the electron-rich 2,3-double bond of 3-methylindoline. This syn addition results in the formation of the epoxide with retention of stereochemistry. The reaction is stereospecific, favoring the cis configuration due to the planar transition state.

Table 1: Representative Conditions for m-CPBA-Mediated Epoxidation
Parameter Value
Solvent Dichloromethane or Chloroform
Temperature 0–25°C
Reaction Time 2–24 hours
m-CPBA Equivalents 1.1–1.5
Yield 60–85%

Data derived from and analogous peracid epoxidations.

Limitations and Byproduct Formation

Despite high yields, m-CPBA reactions often produce m-chlorobenzoic acid as a byproduct, necessitating purification via aqueous extraction or chromatography. Additionally, competing oxidation pathways, such as N-oxidation of the indoline nitrogen, may occur if electron-donating substituents are present.

Hypochlorite-Mediated Epoxidation of Enoates

Recent advances highlight sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a cost-effective alternative for epoxidizing fluorinated enoates, a method applicable to 3-methylindoline derivatives.

Reaction Optimization and Regioselectivity

In a model study, ethyl 4,4,4-trifluorobut-2-enoate underwent epoxidation using NaOCl·5H₂O in a biphasic system (water/dichloromethane) at 0°C. The reaction exhibited high regioselectivity, with the epoxy oxygen adding to the less substituted carbon, consistent with an Sₙ2-like mechanism. Yields exceeded 70% after 4 hours, with minimal side products.

Applicability to 3-Methylindoline Systems

While direct evidence for this compound synthesis via hypochlorite is limited, the method’s success with analogous enoates suggests feasibility. Key considerations include:

  • Solvent Polarity : Polar aprotic solvents enhance hypochlorite reactivity.
  • Temperature Control : Low temperatures (0–5°C) suppress epoxide ring-opening.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Purity Scalability Key Challenges
CYP2A13 Oxidation 15–30 Moderate Low Enzyme instability
m-CPBA Epoxidation 60–85 High Moderate Byproduct removal
NaOCl·5H₂O Epoxidation 70+ High High Temperature sensitivity

Biological methods offer specificity but suffer from low yields and enzyme availability. Chemical routes, particularly m-CPBA and hypochlorite, provide higher efficiency but require careful optimization to avoid side reactions.

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